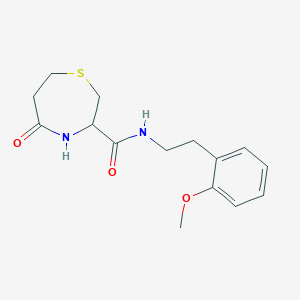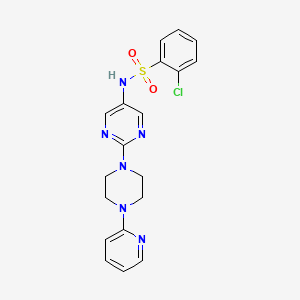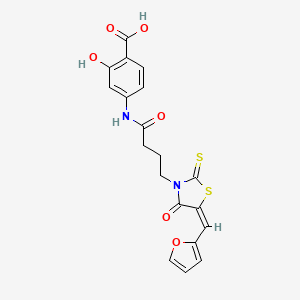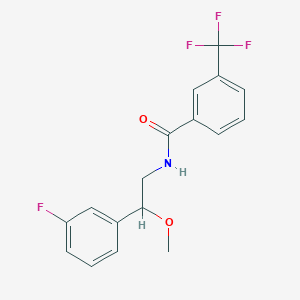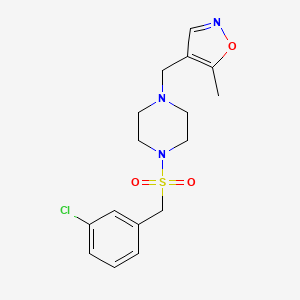
(R)-3-Amino-4-(2-furyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-Amino-4-(2-furyl)-butyric acid” is a compound that contains an amino group (-NH2), a furan ring (a 5-membered aromatic ring with four carbon atoms and one oxygen), and a carboxylic acid group (-COOH). The “R” denotes that it is the right-handed (rectus) enantiomer of this molecule .
Synthesis Analysis
While specific synthesis methods for “®-3-Amino-4-(2-furyl)-butyric acid” are not available, furan compounds can be synthesized from carbohydrate-derived furfurals . The process involves various organocatalysts and can yield a variety of furan derivatives .Molecular Structure Analysis
The molecular structure of “®-3-Amino-4-(2-furyl)-butyric acid” would consist of a furan ring attached to a four-carbon chain that includes an amino group and ends with a carboxylic acid group .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, they can be esterified using methanesulfonic acid (MeSO3H) on silica (SiO2) as a heterogeneous acid catalyst . They can also be reduced by catalytic hydrogenation using palladium on carbon (5% Pd/C) as the catalyst .Scientific Research Applications
Erythroid Differentiation and Cell Growth Control
(R)-3-Amino-4-(2-furyl)-butyric acid, through its related compound butyric acid, has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells. This property is significant given its effectiveness at much lower concentrations compared to other inducing agents like dimethylsulfoxide. The specific structural features of butyric acid are crucial for this induction, which is relevant given butyric acid's role as a naturally occurring fatty acid. This finding has implications for understanding cell differentiation and growth control mechanisms (Leder & Leder, 1975).
Synthesis in Medicinal Chemistry
The compound has been highlighted in the context of the synthesis of non-proteinogenic amino acids, which are increasingly important in medicinal chemistry, especially for drug design. The asymmetric hydrogenation of dehydroamino aids, including furyl derivatives, has been a focus, showing the compound's relevance in creating pharmacologically active structures (Kreuzfeld et al., 1996).
Treatment of Colorectal Cancer and Hemoglobinopathies
Butyric acid and its derivatives, including this compound, have been researched for their potential in treating colorectal cancer and hemoglobinopathies. These compounds show multiple biological effects, including promoting cell differentiation, apoptosis, and cell growth control, making them valuable as biological response modifiers in therapeutic contexts (Pouillart, 1998).
Chemical Synthesis and Pharmaceutical Applications
The compound has been involved in chemical synthesis, particularly in creating substituted furans and pyrroles, which are important in pharmaceuticals and material science. This includes methods to prepare furyl derivatives, demonstrating the compound's versatility in chemical synthesis (Kelly et al., 2008).
Future Directions
properties
IUPAC Name |
(3R)-3-amino-4-(furan-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAIKPBTLUWDMG-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)
![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)
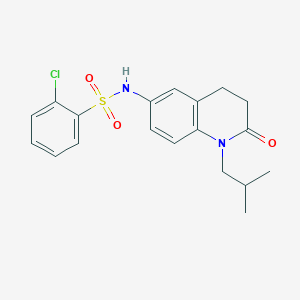

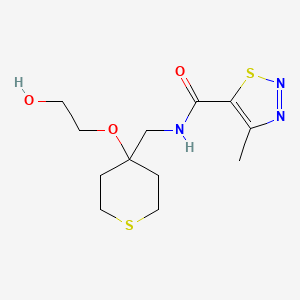
![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
